2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one
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Overview
Description
2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H7FN2O4 and a molecular weight of 214.15 g/mol . This compound is characterized by the presence of a fluoro group, a methoxy group, and a nitro group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one typically involves the reaction of pyridine derivatives with fluorinating agents and other reagents. One common method involves the reaction of 3-nitropyridine with a fluorinating agent such as N2O5 in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophilic or nucleophilic reagents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various substituted pyridines and their derivatives, which can be further utilized in different chemical and industrial applications .
Scientific Research Applications
2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and methoxy groups can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A cysteine-reactive small-molecule fragment used in chemoproteomic and ligandability studies.
4-Bromo-2-fluoroanisole: Used in the synthesis of various organic compounds and materials.
Uniqueness
2-Fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C8H7FN2O4 |
---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
2-fluoro-1-(6-methoxy-3-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H7FN2O4/c1-15-7-3-2-5(11(13)14)8(10-7)6(12)4-9/h2-3H,4H2,1H3 |
InChI Key |
LZXVRVNUJKJZEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)CF |
Origin of Product |
United States |
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